Methyl 3-(azepan-1-yl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(azepan-1-yl)propanoate can be synthesized through the esterification of 3-(azepan-1-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(azepan-1-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-(azepan-1-yl)propanoic acid or 3-(azepan-1-yl)propanone.
Reduction: 3-(azepan-1-yl)propanol or 3-(azepan-1-yl)propylamine.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(azepan-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(azepan-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(piperidin-1-yl)propanoate: Similar structure but contains a six-membered piperidine ring instead of a seven-membered azepane ring.
Ethyl 3-(azepan-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(morpholin-4-yl)propanoate: Contains a morpholine ring instead of an azepane ring.
Uniqueness: Methyl 3-(azepan-1-yl)propanoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The seven-membered ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
methyl 3-(azepan-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-9-11-7-4-2-3-5-8-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZIVXSJDVDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290122 | |
Record name | methyl 3-(azepan-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-89-4 | |
Record name | NSC66897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(azepan-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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